

# pharmacological classification and properties of ceritinib

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## Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

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## Ceritinib: A Comprehensive Technical Guide Pharmacological Classification and Properties

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## Abstract

Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.<sup>[1][2]</sup> It is classified as an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).<sup>[3][4]</sup> Ceritinib has demonstrated significant efficacy in both treatment-naïve patients and in those who have developed resistance to the first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental protocols for relevant assays and visual representations of its signaling pathway are also included to serve as a valuable resource for researchers, scientists, and drug development professionals.

## Pharmacological Classification

Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI), specifically an Anaplastic Lymphoma Kinase (ALK) Inhibitor.<sup>[1][2]</sup> It functions as an ATP-competitive inhibitor, targeting the kinase

domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival in ALK-driven malignancies.[\[1\]](#)

## Mechanism of Action

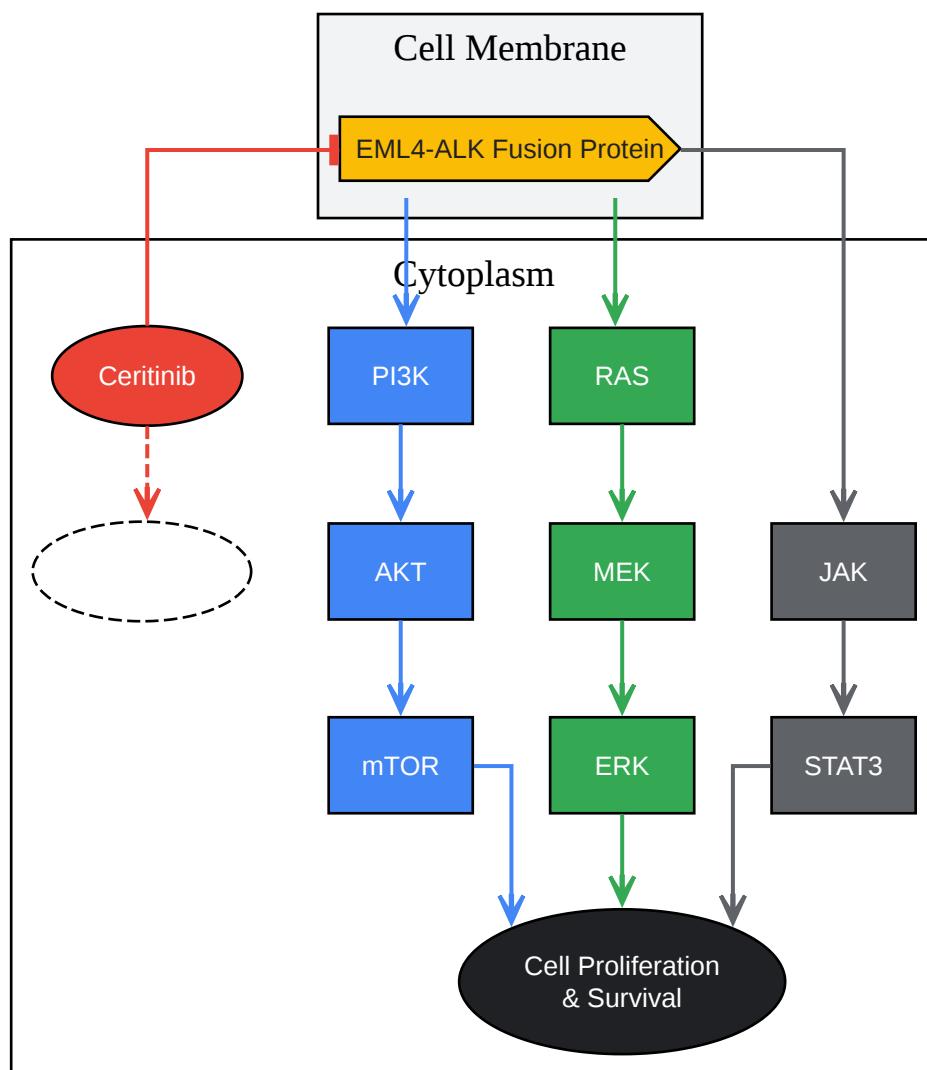
The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[\[2\]](#) This results in the expression of the oncogenic EML4-ALK fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the activation of downstream signaling pathways.

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[\[1\]](#) This blockade inhibits the activation of several key downstream signaling cascades, including:

- PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.
- RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and differentiation.
- JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in ALK-dependent tumor cells.[\[5\]](#)

## Signaling Pathway Diagram



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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

## Pharmacological Properties

### In Vitro Potency

Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of crizotinib-resistant ALK mutations.

ALK Mutation	Ceritinib IC50 (nM)	Reference
Wild-Type	0.15	<a href="#">[1]</a>
L1196M	Potent Inhibition	<a href="#">[1]</a>
G1269A	Potent Inhibition	<a href="#">[1]</a>
I1171T	Potent Inhibition	<a href="#">[1]</a>
S1206Y	Potent Inhibition	<a href="#">[1]</a>
G1202R	309	<a href="#">[1]</a>
C1156Y	Less Active	<a href="#">[6]</a>
F1174C	Ineffective	<a href="#">[6]</a> <a href="#">[7]</a>

## Pharmacokinetics

The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The recommended dosage has been updated based on food effect studies to improve gastrointestinal tolerability.

Parameter	750 mg Fasted	450 mg with Food	Reference
Tmax (median, hours)	6.0	6.0	[8]
Cmax (ng/mL)	Comparable	Comparable	[8][9]
AUC0-24h (ng*h/mL)	Comparable	Comparable	[8][9]
Apparent Clearance (CL/Fss)	Increases with body weight and albumin; decreases with increased ALT	Not explicitly stated	[10]
Apparent Volume of Distribution (Vd/F)	4230 L (single 750 mg dose)	Not explicitly stated	Not explicitly stated
Terminal Half-life (t <sub>1/2</sub> )	41 hours	Not explicitly stated	Not explicitly stated
Protein Binding	97%	97%	Not explicitly stated
Metabolism	Primarily by CYP3A	Primarily by CYP3A	[1]
Excretion	Feces (92.3%), Urine (1.3%)	Feces (92.3%), Urine (1.3%)	[1]

## Clinical Efficacy

The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients with ALK-positive NSCLC.

### ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naïve)

Endpoint	ALK Inhibitor-Naïve (n=83)	ALK Inhibitor- Pretreated (n=163)	Reference
Overall Response Rate (ORR)	72% (95% CI: 61-82)	56% (95% CI: 49-64)	<a href="#">[3]</a> <a href="#">[11]</a>
Median Duration of Response (DoR)	17.0 months	8.3 months	<a href="#">[3]</a> <a href="#">[11]</a>
Median Progression- Free Survival (PFS)	18.4 months	6.9 months	<a href="#">[3]</a> <a href="#">[11]</a>

## ASCEND-4 (Phase 3, First-Line Treatment)

Endpoint	Ceritinib (n=189)	Chemotherapy (n=187)	Reference
Median Progression- Free Survival (PFS)	16.6 months	8.1 months	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Hazard Ratio for PFS	0.55 (P < 0.001)	-	<a href="#">[12]</a> <a href="#">[13]</a>
Overall Response Rate (ORR)	73%	27%	<a href="#">[12]</a>
Median Duration of Response (DoR)	24 months	11 months	<a href="#">[12]</a>
Intracranial ORR (patients with measurable brain metastases)	73%	27%	<a href="#">[12]</a>

## Safety and Tolerability

The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse events. The dose of 450 mg with food has been shown to have a more favorable gastrointestinal safety profile compared to 750 mg in a fasted state.[\[8\]](#)[\[9\]](#)

## Adverse Events in ASCEND-1 (750 mg Fasted, n=246)

Adverse Event	All Grades (%)	Grade 3/4 (%)	Reference
Diarrhea	86	6	<a href="#">[3][11]</a>
Nausea	80	6	<a href="#">[3][11]</a>
Vomiting	60	Not specified	<a href="#">[3]</a>
Abdominal Pain	54	Not specified	<a href="#">[3]</a>
Fatigue	Not specified	Not specified	<a href="#">[3]</a>
Increased ALT	80	30	<a href="#">[3][11]</a>
Increased AST	75	10	<a href="#">[3][11]</a>
Increased Creatinine	58	Not specified	<a href="#">[3]</a>
Hyperglycemia	51	Not specified	<a href="#">[3]</a>
Increased Lipase	29	Not specified	<a href="#">[3]</a>

## Drug Interactions

- Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations. Dose reduction of ceritinib is recommended.
- Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations, potentially reducing its efficacy. Avoid concomitant use.

## Mechanisms of Resistance

Acquired resistance to ceritinib can develop through several mechanisms:

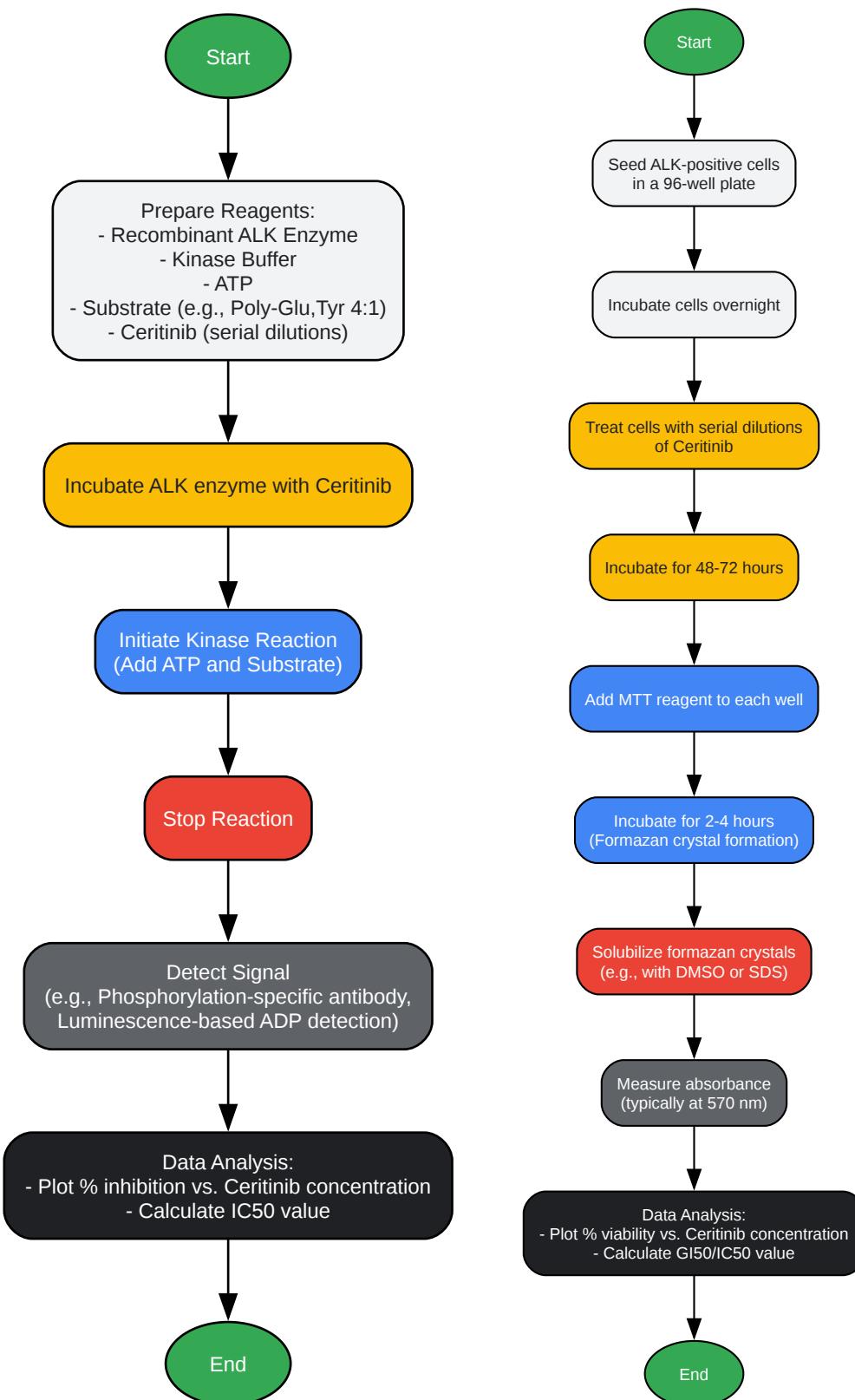
- Secondary ALK Mutations: Mutations in the ALK kinase domain can interfere with ceritinib binding. The G1202R mutation is a notable example that confers resistance to ceritinib.[\[1\]](#)
- Bypass Signaling Pathway Activation: Upregulation of other signaling pathways, such as the EGFR or c-MET pathways, can bypass the need for ALK signaling for tumor cell survival.

## Experimental Protocols

## In Vitro ALK Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of ceritinib against ALK kinase in a cell-free system.

Workflow Diagram:

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